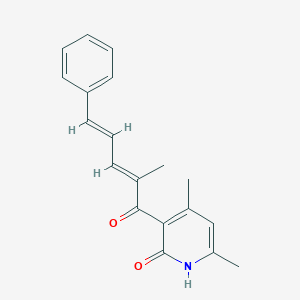![molecular formula C12H9BrO4 B5542346 8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE](/img/structure/B5542346.png)
8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a dioxinochromenone core
Preparation Methods
The synthesis of 8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE typically involves multiple steps, including the formation of the dioxinochromenone core and the introduction of the bromine and methyl groups. One common synthetic route involves the use of bromination and methylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE involves its interaction with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE can be compared with other similar compounds, such as:
7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-CHLORO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE: The chlorine atom may confer different chemical properties compared to the bromine atom.
8-BROMO-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE: Lacks the methyl group, which may affect its overall activity and interactions.
Properties
IUPAC Name |
8-bromo-7-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-6-7-2-3-8-11(16-5-4-15-8)10(7)17-12(14)9(6)13/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCXBLJPFRQYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2OCCO3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
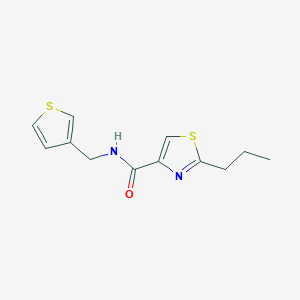
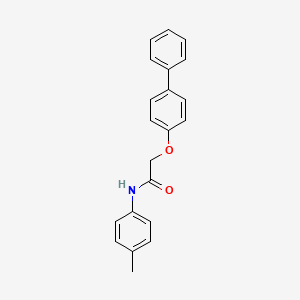
![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)
![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)
![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)
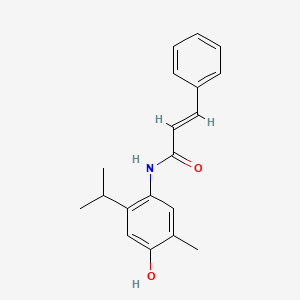
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)
![N-[(E)-benzylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5542327.png)
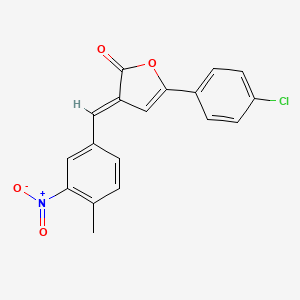
![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)
![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)
![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)
